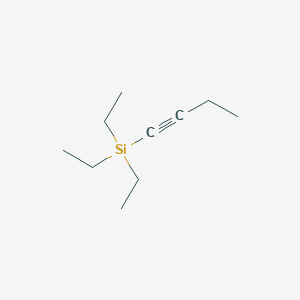
(But-1-yn-1-yl)(triethyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(But-1-yn-1-yl)(triethyl)silane is an organosilicon compound with the molecular formula C10H20Si It is characterized by the presence of a but-1-yn-1-yl group attached to a triethylsilane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (But-1-yn-1-yl)(triethyl)silane typically involves the reaction of but-1-yne with triethylsilane in the presence of a catalyst. One common method is the hydrosilylation reaction, where the alkyne undergoes addition to the silicon-hydrogen bond of triethylsilane. This reaction is often catalyzed by transition metal complexes such as platinum or rhodium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
(But-1-yn-1-yl)(triethyl)silane undergoes various types of chemical reactions, including:
Reduction: The compound can be reduced to form the corresponding alkane using hydrosilanes and a suitable catalyst.
Substitution: It can participate in nucleophilic substitution reactions where the but-1-yn-1-yl group is replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form silanols or other oxygen-containing derivatives.
Common Reagents and Conditions
Reduction: Common reagents include hydrosilanes such as triethylsilane and catalysts like boron trifluoride etherate.
Substitution: Nucleophiles such as halides, amines, and alcohols can be used under appropriate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are typically employed.
Major Products Formed
Reduction: The major product is the corresponding alkane.
Substitution: The products vary depending on the nucleophile used, resulting in substituted silanes.
Oxidation: The major products are silanols or siloxanes.
Applications De Recherche Scientifique
(But-1-yn-1-yl)(triethyl)silane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (But-1-yn-1-yl)(triethyl)silane involves the reactivity of the silicon-hydrogen bond and the alkyne group. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition to the alkyne, forming a new carbon-silicon bond. This process is typically catalyzed by transition metal complexes, which facilitate the activation of the silicon-hydrogen bond and the alkyne .
Comparaison Avec Des Composés Similaires
Similar Compounds
Triethylsilane: Similar in structure but lacks the alkyne group, making it less reactive in certain types of reactions.
Trimethylsilylacetylene: Contains a trimethylsilyl group instead of triethylsilyl, leading to different steric and electronic properties.
(But-1-yn-1-yl)trimethylsilane: Similar structure but with a trimethylsilyl group, affecting its reactivity and applications.
Uniqueness
(But-1-yn-1-yl)(triethyl)silane is unique due to the combination of the alkyne group and the triethylsilyl moiety. This combination imparts distinct reactivity and makes it a valuable reagent in organic synthesis and various applications .
Propriétés
Numéro CAS |
81129-47-7 |
|---|---|
Formule moléculaire |
C10H20Si |
Poids moléculaire |
168.35 g/mol |
Nom IUPAC |
but-1-ynyl(triethyl)silane |
InChI |
InChI=1S/C10H20Si/c1-5-9-10-11(6-2,7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
AWSVJXLGARRXSL-UHFFFAOYSA-N |
SMILES canonique |
CCC#C[Si](CC)(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-N-(pyridin-2-yl)-1-[(pyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B14414383.png)
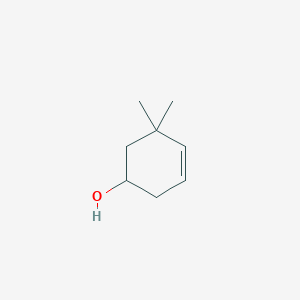
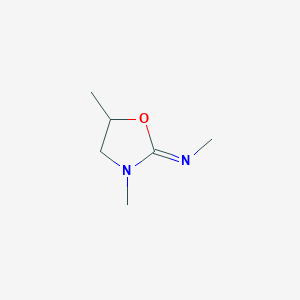
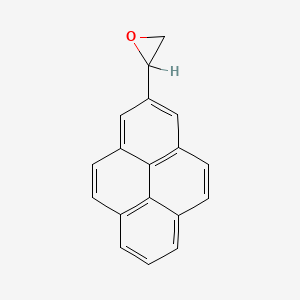
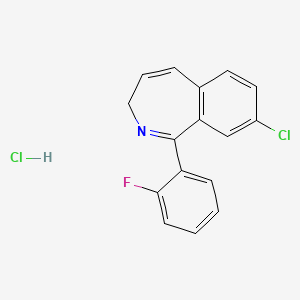
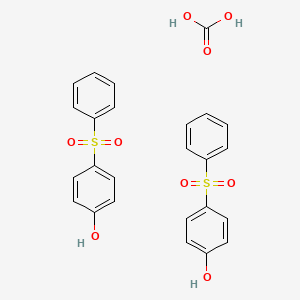
![N-{2-[(Acetylsulfanyl)methyl]-3-phenylpropanoyl}-L-leucine](/img/structure/B14414414.png)
![5-(Ethylsulfanyl)-2H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B14414432.png)
![2,6,7-Trioxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B14414436.png)
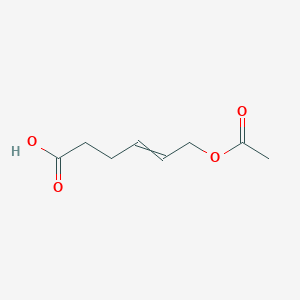
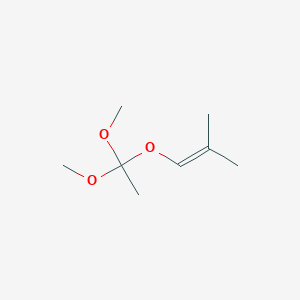
![2-[5-(Trimethylsilyl)-2H-1,2,3-triazol-4-yl]pyridine](/img/structure/B14414459.png)
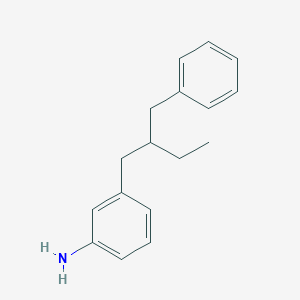
![Methyl 2-{[(methylsulfanyl)carbonyl]sulfamoyl}benzoate](/img/structure/B14414470.png)
